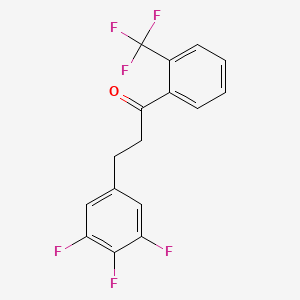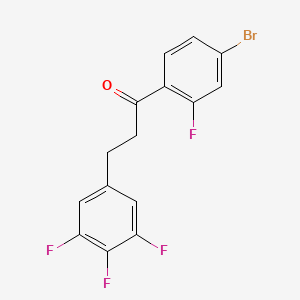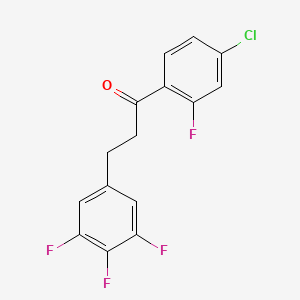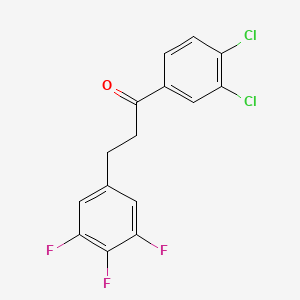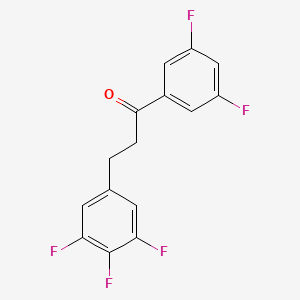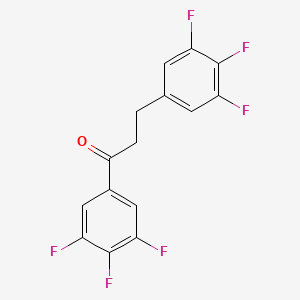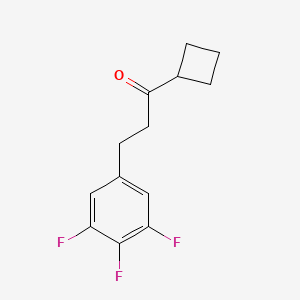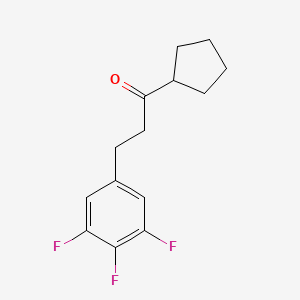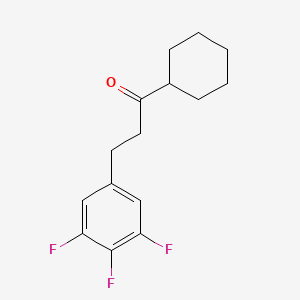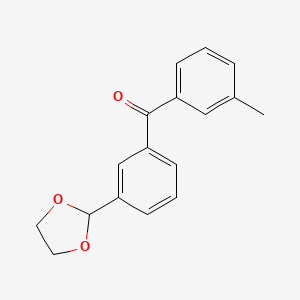![molecular formula C11H15NO3 B1328020 [(3-Methoxy-benzyl)-methyl-amino]-acetic acid CAS No. 947013-82-3](/img/structure/B1328020.png)
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a methoxy group at the 3-position, a methylamino group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzyl bromide and methylamine.
Nucleophilic Substitution: 3-Methoxybenzyl bromide undergoes nucleophilic substitution with methylamine to form 3-methoxybenzylmethylamine.
Acylation: The resulting 3-methoxybenzylmethylamine is then acylated with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products
Oxidation: 3-Hydroxybenzylmethylamino-acetic acid.
Reduction: [(3-Methoxy-benzyl)-methyl-amino]-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(3-Methoxy-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The methoxy and amino groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The acetic acid moiety can also undergo ionization, affecting the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid can be compared with similar compounds such as:
[(3-Methoxy-benzyl)-amino]-acetic acid: Lacks the methyl group on the amino moiety, which may affect its reactivity and binding properties.
[(3-Hydroxy-benzyl)-methyl-amino]-acetic acid: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its biological activity.
[(3-Methoxy-benzyl)-methyl-amino]-propionic acid: The longer carbon chain in the propionic acid moiety can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYITHOCWGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

